

Comparative analysis of flexible vs. rigid linkers for PROTACs

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Compound of Interest

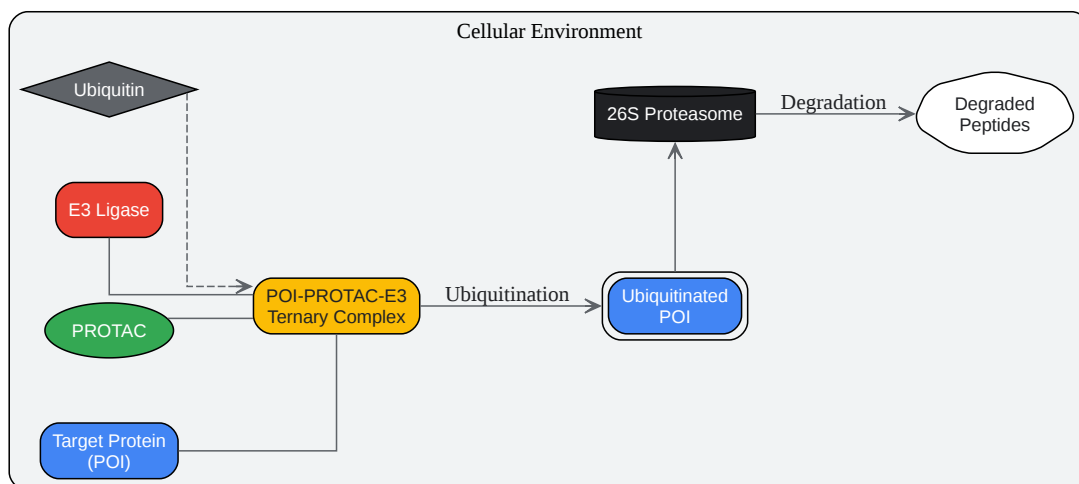
Compound Name: *Benzyl-PEG3-methyl ester*

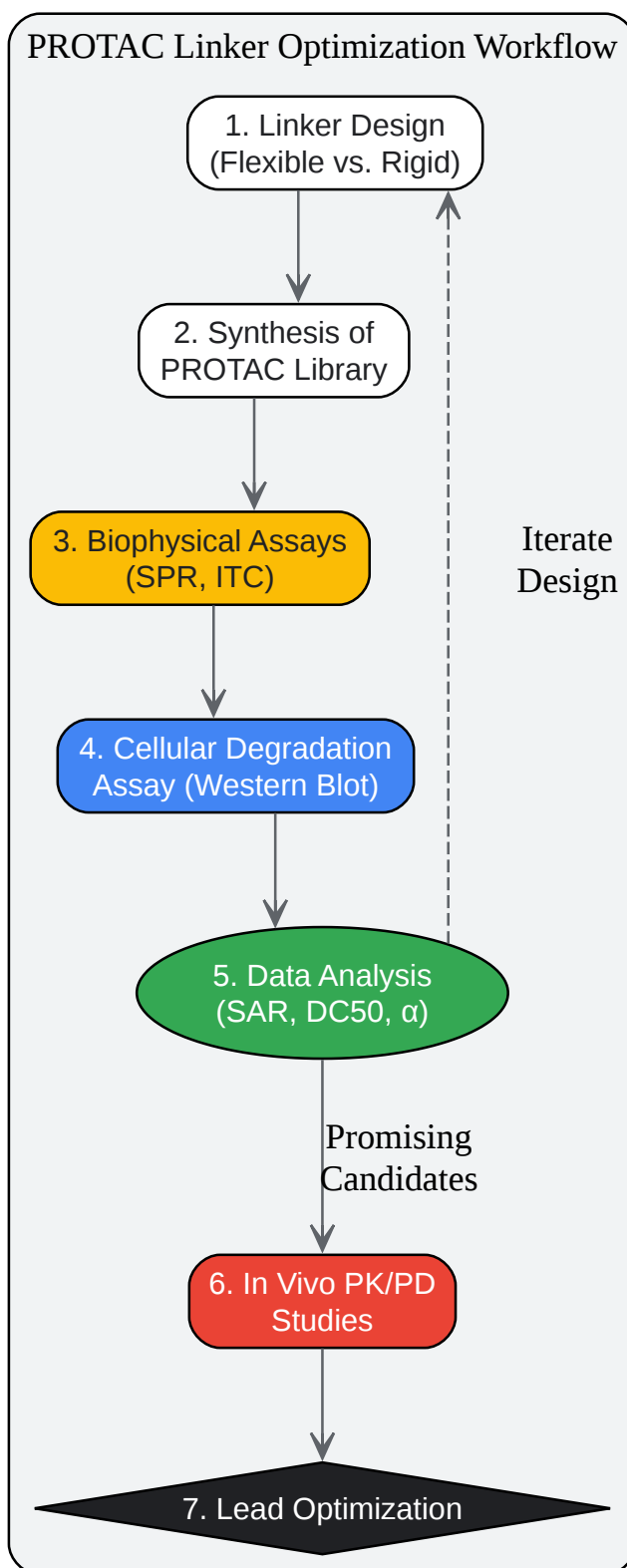
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PROTAC Mechanism of Action

PROTACs function by hijacking the cell's ubiquitin-proteasome system (UPS). They form a ternary complex with the target protein of interest (POI) and an E3 ubiquitin ligase. This proximity enables the E3 ligase to transfer ubiquitin to the POI, marking it for degradation by the 26S proteasome. The PROTAC is then released to engage in another catalytic cycle.^{[2][3]} The stability of this ternary complex is a key driver of degradation efficiency.^{[3][4]}





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References

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